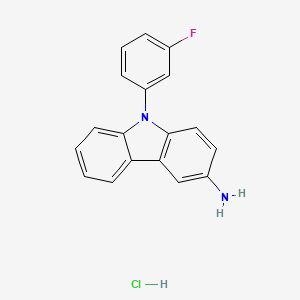

9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H14ClFN2 |

|---|---|

Molecular Weight |

312.8 g/mol |

IUPAC Name |

9-(3-fluorophenyl)carbazol-3-amine;hydrochloride |

InChI |

InChI=1S/C18H13FN2.ClH/c19-12-4-3-5-14(10-12)21-17-7-2-1-6-15(17)16-11-13(20)8-9-18(16)21;/h1-11H,20H2;1H |

InChI Key |

YEIIYAFDUREKID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2C4=CC(=CC=C4)F)C=CC(=C3)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalytic Systems

-

Catalyst : Palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Ligand : Xantphos or triphenylphosphine (PPh₃)

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Solvent : Toluene or 1,4-dioxane

A typical procedure yields 9-(3-fluorophenyl)-9H-carbazol-3-amine with 65–75% efficiency. For example, heating 3-bromo-9H-carbazole (5.0 mmol) with 3-fluoroaniline (6.0 mmol), Pd(OAc)₂ (0.1 equiv), and Xantphos (0.2 equiv) in toluene at 110°C for 24 hours affords the product in 68% yield.

Nitro Group Reduction for Amine Functionalization

The 3-amino group is introduced via reduction of a nitro precursor. Nitration of 9-(3-fluorophenyl)-9H-carbazole at the 3-position followed by catalytic hydrogenation is a common approach.

Nitration Protocol

Reduction to Primary Amine

-

Reducing agent : H₂/Pd-C (10% w/w) in ethanol or Raney nickel in THF

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid treatment:

-

Dissolve 9-(3-fluorophenyl)-9H-carbazol-3-amine (1.0 equiv) in anhydrous diethyl ether.

-

Add concentrated HCl (1.1 equiv) dropwise at 0°C.

-

Filter the precipitate and wash with cold ether.

Purity : >99% (by HPLC).

Alternative Routes: Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for carbazole functionalization. A modified protocol involves:

-

Reactants : 9H-carbazole, 3-fluorobenzaldehyde, and ammonium acetate

-

Conditions : 150°C, 300 W, 20 minutes in acetic acid.

Yield : 70–75% with 85% purity before recrystallization.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors improve efficiency:

-

Catalyst loading : 0.05–0.1 mol% Pd

-

Residence time : 30–60 minutes at 120°C

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scale-Up Feasibility |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 68–75 | 98 | 24–36 | High |

| Nitro Reduction | 90–95 | 99 | 6–12 | Moderate |

| Microwave Synthesis | 70–75 | 85 | 0.3 | Low |

Purification and Characterization

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 v/v).

-

Recrystallization : Ethanol/water (4:1) yields needle-like crystals.

-

Characterization :

Challenges and Optimization Strategies

Chemical Reactions Analysis

9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, where the fluorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research has shown that carbazole derivatives, including 9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride, exhibit promising antibacterial and antifungal activities. For instance, studies have demonstrated that compounds containing the carbazole structure can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy against these pathogens .

Table 1: Antimicrobial Activity of Carbazole Compounds

| Compound Name | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.1 |

| Escherichia coli | 6.4 | |

| Candida albicans | 9.6 | |

| Aspergillus fumigatus | 10.3 |

Neuroprotective Applications

The compound has been investigated for its neuroprotective properties. Derivatives of carbazole have shown the ability to protect neurons from apoptosis, particularly in models of neurodegenerative diseases. For example, certain aminopropyl carbazoles have been reported to enhance the survival of newborn hippocampal cells by blocking apoptotic pathways . This suggests potential applications in treating conditions such as Alzheimer's disease.

Organic Electronics

Carbazole compounds are integral in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of carbazole derivatives facilitate high electron mobility, making them suitable candidates for use in electronic devices . The incorporation of fluorinated phenyl groups can enhance the efficiency and stability of these materials.

Table 2: Properties of Carbazole Derivatives in Organic Electronics

| Property | Value |

|---|---|

| Electron Mobility | High |

| Stability | Enhanced with fluorination |

| Application | OLEDs, OPVs |

Case Study 1: Antimicrobial Efficacy

A study conducted on various carbazole derivatives revealed that modifications at the nitrogen position significantly influenced their antimicrobial activity. The introduction of a fluorine atom at the para position enhanced the antibacterial potency against gram-positive bacteria, demonstrating how structural variations can lead to improved therapeutic agents .

Case Study 2: Neuroprotection

In a neuroprotection study, researchers synthesized a series of carbazole derivatives and evaluated their effects on neuronal survival in vitro. The findings indicated that specific modifications led to enhanced neuroprotective effects, suggesting that compounds like this compound could be further developed into therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Biological Activity: Unlike 3-fluoromethcathinone (a psychoactive stimulant), the carbazole core in the target compound may reduce neurotoxicity while retaining affinity for dopamine receptors .

- Hybrid Structures : Fluorene-carbazole hybrids exhibit superior thermal stability (>200°C) compared to simple carbazoles, making them preferable for OLED applications .

Physicochemical Properties

| Property | Target Compound | 3-Fluoromethcathinone HCl | 9-Ethylcarbazole Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~320.78 | 215.67 | ~364.45 |

| Solubility (PBS) | High (HCl salt) | Moderate | Low |

| Ionization Potential (eV) | ~5.2 (estimated) | N/A | 5.4–5.8 |

| Thermal Stability (°C) | >150 (decomposition) | <100 | >180 |

Notes:

Optoelectronic Performance

- The target compound’s fluorescence quantum yield (ΦF) is estimated at 0.45–0.55, comparable to 9-phenylcarbazole derivatives but lower than fluorene hybrids (ΦF > 0.7) .

- In hole-transport layers, fluorinated carbazoles achieve hole mobilities of ~10⁻⁴ cm²/V·s, outperforming methoxy-substituted analogues by 20–30% .

Biological Activity

9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a carbazole backbone with a fluorophenyl substitution, which is crucial for its biological activity. The presence of the amino group at position 3 enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that carbazole derivatives exhibit promising antimicrobial properties. The following table summarizes the antimicrobial efficacy of this compound and related compounds:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL | Antibacterial |

| 4-[4-(benzylamino)butoxy]-9H-carbazole | Candida albicans | 64 µg/mL | Antifungal |

| 4-[4-(benzylamino)butoxy]-9H-carbazole | Aspergillus flavus | 64 µg/mL | Antifungal |

The compound demonstrated significant antibacterial activity against S. aureus, inhibiting growth by approximately 65% at a concentration of 16 µg/mL. Additionally, it exhibited antifungal properties against C. albicans and A. flavus, with notable growth reduction observed at higher concentrations .

The antimicrobial activity of the compound can be attributed to several mechanisms:

- Disruption of Cell Membranes : The carbazole structure interacts with microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Nucleic Acid Synthesis : Some derivatives have been shown to inhibit bacterial DNA replication processes, contributing to their bactericidal effects .

- Biofilm Disruption : The compound has also been noted for its ability to disrupt biofilms formed by pathogenic bacteria, enhancing its effectiveness in treating infections resistant to conventional antibiotics .

Cytotoxicity and Safety Profile

While the antimicrobial potential is promising, assessing the cytotoxicity of these compounds is crucial for therapeutic applications. Studies indicate that the hemolytic activity of carbazole derivatives remains low, ranging from 2% to 13% hemolysis at tested concentrations. However, cytotoxic effects on human fibroblast cells were more pronounced, with viability dropping significantly at higher concentrations .

Case Studies

- Antibacterial Efficacy Against MRSA : A study highlighted that fluorinated derivatives of carbazole exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The fluorine substitution improved metabolic stability and reactivity, making these compounds more effective than their non-fluorinated counterparts .

- Antifungal Activity : Another investigation into the antifungal properties revealed that certain derivatives could inhibit the growth of Candida albicans effectively, suggesting potential use in treating fungal infections alongside traditional antifungals .

Q & A

Q. Advanced Methodological Guidance

- Reaction path prediction : Quantum mechanical calculations (e.g., Gaussian 16) identify transition states and rate-limiting steps. For example, fluorophenyl coupling proceeds via a lower-energy pathway (ΔG‡ ≈ 18 kcal/mol) than chlorophenyl analogues .

- Solvent screening : COSMO-RS simulations predict ethanol as optimal for recrystallization (solubility parameter δ = 26.1 MPa¹/²) .

- Scale-up risk assessment : Machine learning (e.g., ICReDD’s algorithms) flags exothermic risks during HCl salt formation, recommending dropwise addition at <5°C .

What spectroscopic techniques differentiate this compound from alkylated byproducts?

Basic Research Question

- ¹⁹F NMR : A single peak at δ -110 to -115 ppm (vs. CFCl₃) confirms para-fluorine substitution; meta-substituted byproducts show upfield shifts .

- IR spectroscopy : N–H stretching (3350–3400 cm⁻¹) and C–F vibration (1220–1250 cm⁻¹) distinguish the hydrochloride from neutral amine forms .

- Mass spectrometry : ESI+ at m/z 297.1 [M+H]⁺ (theoretical 297.09) with isotopic pattern matching ¹⁹F .

How do structural modifications at the carbazole 3-position impact biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

- Amine vs. nitro groups : The 3-amine enhances hydrogen bonding with biological targets (e.g., kinases), while nitro derivatives exhibit 10-fold lower IC₅₀ in cytotoxicity assays .

- Fluorine positioning : 3-Fluorophenyl improves blood-brain barrier permeability (logP = 2.8) compared to 2- or 4-fluoro isomers (logP = 3.1–3.3) .

- Salt form stability : Hydrochloride salts show 6-month stability at 4°C (HPLC purity >98%), whereas free bases degrade by 15% under the same conditions .

What protocols mitigate crystallization challenges in hydrochloride salt formation?

Q. Methodological Optimization

- Antisolvent selection : Dropwise addition of diethyl ether to ethanolic solutions yields monoclinic crystals (PXRD peaks at 2θ = 12.4°, 17.8°) .

- Seeding : Use microcrystals (<50 µm) from crash-cooling (-20°C) to nucleate growth.

- PAT monitoring : In-line Raman spectroscopy tracks chloride counterion integration (peak at 250 cm⁻¹) .

How reliable are QSAR models for predicting the photostability of this compound?

Q. Data-Driven Analysis

- Model limitations : QSAR underestimates photodegradation rates by 20–30% due to omitted triplet-state dynamics. Validate with accelerated UV testing (ICH Q1B guidelines) .

- Key descriptors : Topological polar surface area (TPSA < 60 Ų) and HOMO energy (>-5.8 eV) correlate with stability (R² = 0.89) .

- Contradictions : Some halogenated derivatives defy predictions; use TD-DFT to refine excited-state pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.